molecular formula C19H18N2O2S B15100146 (2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B15100146
M. Wt: 338.4 g/mol
InChI Key: FFVGXGBQUNOMAL-BOPFTXTBSA-N
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Description

The compound (2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one belongs to the 4-thiazolidinone class, a scaffold renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and antitubercular properties . Its synthesis involves a multi-step process:

Formation of the thiazolidinone core: Substituted 2-thioxothiazolidin-4-one intermediates are synthesized via condensation of thiourea derivatives with α-haloesters or α-haloketones under acidic conditions (e.g., glacial acetic acid and anhydrous sodium acetate) .

Benzylidene and imino substitutions: The 5-position undergoes benzylidene substitution via Knoevenagel condensation with substituted benzaldehydes, while the 2-position is modified via nucleophilic substitution with substituted anilines . The stereochemistry (Z-configuration at C2 and C5) is confirmed by X-ray crystallography and NMR spectroscopy .

This compound features a 2-methoxybenzylidene group at C5 and a 2,4-dimethylphenylimino group at C2.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

(5Z)-2-(2,4-dimethylphenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O2S/c1-12-8-9-15(13(2)10-12)20-19-21-18(22)17(24-19)11-14-6-4-5-7-16(14)23-3/h4-11H,1-3H3,(H,20,21,22)/b17-11-

InChI Key

FFVGXGBQUNOMAL-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CC=C3OC)/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3OC)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethylbenzaldehyde with 2-methoxybenzaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and controlled reaction environments ensures consistent product quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone ring and methoxybenzylidene moiety are susceptible to oxidation under specific conditions:

Reagent/Conditions Products Notes
Hydrogen peroxide (H₂O₂)Sulfoxide derivativesSelective oxidation at the sulfur atom in the thiazolidinone ring.
m-Chloroperbenzoic acid (mCPBA)Sulfone derivativesComplete oxidation of the thiazolidinone sulfur to sulfone.
Ozone (O₃)Cleavage of benzylidene double bondDegradation of the methoxybenzylidene group into carbonyl compounds .

Reduction Reactions

The imine (C=N) group undergoes reduction, altering the compound’s electronic properties:

Reagent/Conditions Products Notes
Sodium borohydride (NaBH₄)Secondary aminePartial reduction of the imine group.
Lithium aluminum hydride (LiAlH₄)Complete reduction to amineConversion of the imine to a saturated amine backbone.
Catalytic hydrogenation (H₂/Pd)Saturated thiazolidinone derivativeSelective reduction of the benzylidene double bond .

Electrophilic Substitution

The aromatic rings (2,4-dimethylphenyl and 2-methoxybenzylidene) participate in electrophilic reactions:

Reagent/Conditions Position Modified Products
Nitration (HNO₃/H₂SO₄)Para to methoxy groupNitro-substituted aromatic ring .
Halogenation (Cl₂/AlCl₃)Ortho/para to dimethyl groupsChlorinated derivatives.
Friedel-Crafts alkylationElectron-rich dimethylphenyl ringAlkylated aromatic products .

Nucleophilic Attack

The carbonyl group in the thiazolidinone ring is reactive toward nucleophiles:

Reagent/Conditions Products Notes
Hydrazine (NH₂NH₂)Hydrazide formationRing opening and formation of hydrazide derivatives .
Grignard reagents (RMgX)Alcohol derivativesNucleophilic addition to the carbonyl group.

Hydrolysis and Ring-Opening

Acidic or basic conditions lead to hydrolysis of the thiazolidinone ring:

Conditions Products Mechanism
HCl (6M), refluxCarboxylic acid and thioamideAcid-catalyzed cleavage of the thiazolidinone ring .
NaOH (10%), 80°CSodium carboxylate and amineBase-mediated saponification.

Photochemical Reactions

The benzylidene double bond undergoes photoisomerization or dimerization:

Conditions Products Notes
UV light (λ = 254 nm)(2E,5E)-isomerReversible ZE isomerization of the benzylidene group .
Visible light, sensitizerCyclodimer[2+2] Cycloaddition forming dimeric structures .

Metal Coordination

The imine and carbonyl groups act as ligands for transition metals:

Metal Salt Complex Type Applications
Cu(II) acetateSquare-planar complexesEnhanced antimicrobial activity .
Fe(III) chlorideOctahedral coordinationCatalytic applications in oxidation reactions .

Key Research Findings:

  • Stereochemical Stability : The (2Z,5Z) configuration is thermally stable but undergoes reversible isomerization under UV light .

  • Biological Relevance : Sulfone derivatives (via oxidation) show enhanced enzyme inhibitory activity compared to the parent compound .

  • Synthetic Utility : Ring-opening reactions provide access to bioactive thioamide and carboxylic acid derivatives .

Scientific Research Applications

The compound "(2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one," a thiazolidinone derivative, has applications in medicinal chemistry, materials science, and biological studies [2, 1]. Research indicates its potential anticancer and antimicrobial properties [2, 4].

Scientific Research Applications

This thiazole derivative can be employed in several scientific research areas:

  • Medicinal Chemistry It serves as a scaffold for developing new drugs with potential antimicrobial, antifungal, or anticancer activities. Thiazolidin-4-ones, in general, are important in designing biologically active agents, with the greatest impact on properties seen by the group attached to the carbon atom at the 2-position of the thiazolidinone heterocycle .
  • Materials Science It can be used in synthesizing novel materials with unique electronic or optical properties.
  • Biological Studies It can be used as a probe to study various biological processes and pathways.

The compound 3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a thiazole derivative and has demonstrated anticancer properties against human melanoma IGR39, triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. In vitro studies have shown cytotoxicity against these cell lines, inducing apoptosis and inhibiting cell proliferation through multiple pathways, including modulation of key signaling proteins involved in cancer progression.

Related Research

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as kinases and transcription factors.

    Pathways Involved: It may inhibit specific signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. In inflammation, it can modulate the production of cytokines and other inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs within the 4-thiazolidinone family, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Substituents (C5/C2) Key Structural Differences Biological Activity (MIC50/IC50) Reference
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene / Thioxo Hydroxy vs. methoxy at C5; thioxo vs. imino at C2 Anticancer (IC50: 12.5 µM)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene / Thioxo Methyl vs. methoxy at C5; phenyl at N3 Antimicrobial (MIC50: 25 µg/mL)
(Z)-5-(4-Fluorobenzylidene)-2-(4-methylphenylamino)thiazol-4(5H)-one 4-Fluorobenzylidene / 4-Methylphenylamino Fluoro vs. methoxy at C5; amino vs. imino at C2 Antitubercular (MIC50: 8 µM)
(2Z,5Z)-5-{3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one Chloro-methoxybenzylidene / 4-Methylphenylimino Additional chloro and benzyloxy groups Not reported

Key Observations :

  • C5 Substituents : Methoxy (electron-donating) and hydroxy (hydrogen-bonding) groups enhance solubility and target binding compared to methyl or halogen substituents .
  • C2 Substituents: Imino groups (as in the target compound) exhibit stronger π-π stacking with aromatic residues in enzymes compared to thioxo or amino groups .
  • N3 Substituents : Aromatic groups (e.g., phenyl) improve membrane permeability but may reduce solubility .
Crystallographic and Computational Insights
  • Hydrogen bonding : The 2-methoxy group forms C–H···O interactions with adjacent molecules, stabilizing the crystal lattice, whereas hydroxy analogs exhibit O–H···S hydrogen bonds .
  • Torsional angles: The (2Z,5Z) configuration minimizes steric hindrance between the benzylidene and imino groups, confirmed by ORTEP-3 and SHELXL refinements .

Biological Activity

The compound (2Z,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core with specific substituents that enhance its biological activity. The presence of the imino group and methoxybenzylidene moiety is crucial for its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Inhibition against E. coli and S. aureus : Compounds similar to this compound have shown inhibition rates of up to 91.66% against S. aureus and 88.46% against E. coli .
  • Structure-Activity Relationship : The presence of electron-withdrawing groups on the aromatic ring enhances antibacterial activity. For instance, compounds with chlorine substitutions displayed higher inhibition percentages compared to those without substitutions .
Compound NameInhibition Against E. coli (%)Inhibition Against S. aureus (%)
Compound A88.4691.66
Compound B75.0080.00
Compound C53.8470.00

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer potential.

Case Studies:

  • Cytotoxicity Testing : The compound exhibited selective cytotoxicity against various cancer cell lines, including K562 (IC50 values ranging from 8.5μM to 14.9μM) and HeLa cells (IC50 values from 8.9μM to 15.1μM), indicating its potential as an anticancer agent .
  • Mechanisms of Action : Apoptotic pathways were activated in cancer cells treated with thiazolidinones, suggesting that these compounds induce cell death through intrinsic and extrinsic signaling mechanisms .

Antioxidant Activity

Thiazolidin-4-one derivatives also demonstrate significant antioxidant properties.

Research Insights:

  • DPPH Assay : Compounds were evaluated for their ability to scavenge free radicals using the DPPH assay, showing promising results in reducing oxidative stress in vitro .
  • Comparative Analysis : The antioxidant activity was compared with standard antioxidants, revealing that certain derivatives possess comparable or superior activity .

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